molecular formula C17H14N2O2 B188553 methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate CAS No. 17647-23-3

methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate

Cat. No. B188553
CAS RN: 17647-23-3
M. Wt: 278.3 g/mol
InChI Key: KXCARKOPMBWQRE-UHFFFAOYSA-N
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Description

Methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate (MDPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology and medicine. MDPC is a pyrazole derivative that is widely used as a research chemical for its unique properties and potential therapeutic benefits. In

Scientific Research Applications

Methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has been used extensively in scientific research due to its potential therapeutic benefits. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, and to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

Methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biochemical and physiological effects that make it useful for investigating various disease models. However, there are also limitations to its use, including the lack of understanding of its mechanism of action and potential side effects that may limit its use in human clinical trials.

Future Directions

There are several future directions for research on methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to understand the mechanism of action of this compound and to identify potential side effects that may limit its use in human clinical trials.

Synthesis Methods

Methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate can be synthesized using a variety of methods, including the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. Another method involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction with methyl alcohol. The yield of the synthesis method is dependent on the reaction conditions, and the purity of the final product can be improved through recrystallization.

properties

CAS RN

17647-23-3

Molecular Formula

C17H14N2O2

Molecular Weight

278.3 g/mol

IUPAC Name

methyl 1,3-diphenylpyrazole-4-carboxylate

InChI

InChI=1S/C17H14N2O2/c1-21-17(20)15-12-19(14-10-6-3-7-11-14)18-16(15)13-8-4-2-5-9-13/h2-12H,1H3

InChI Key

KXCARKOPMBWQRE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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